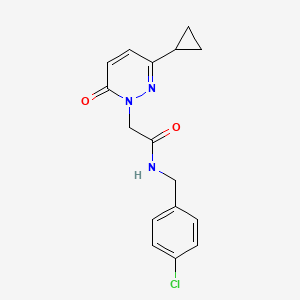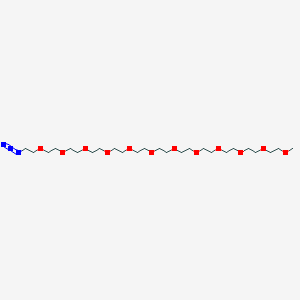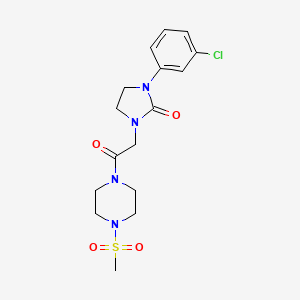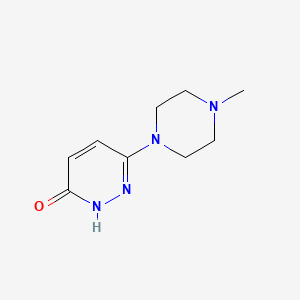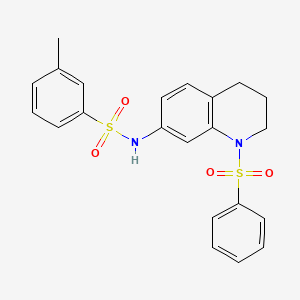
3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
A study describes the polymerizability of a similar compound, 3-methyl-N-(phenylsulfonyl)-1-aza-1,3-butadiene (MPAB). A one-step synthesis of MPAB from methacrolein and benzenesulfonamide using titanium tetrachloride and triethylamine led to a crystalline azabutadiene monomer in good yield .Chemical Reactions Analysis
The compound seems to readily oligomerize with anionic initiators. Under radical conditions, it did not homopolymerize, but did copolymerize with styrene monomers to polymers with molecular weights up to 10,000 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Derivatives: Research on the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through cyclocondensation reactions illustrates the chemical versatility and potential applications of similar compounds in synthesizing complex molecules with specific stereochemical configurations (Croce et al., 2006).
- Structural Studies: The study on gliquidone, a compound with a similar structural motif, highlights the importance of intramolecular and intermolecular hydrogen bonding in determining the molecular conformation, which is crucial for understanding the chemical and physical properties of such compounds (Gelbrich et al., 2011).
- Prodrug Forms: The research on water-soluble amino acid derivatives of N-methylsulfonamides explores the potential of sulfonamide-based compounds as prodrugs, enhancing the bioavailability of therapeutics (Larsen et al., 1988).
Pharmacological Applications
- Anticancer Activity: Studies on sulfonamide derivatives demonstrate their pro-apoptotic effects on cancer cells, highlighting the therapeutic potential of sulfonamide-based compounds in oncology (Cumaoğlu et al., 2015).
- Cholinesterase Inhibition: Research into bioactive sulfonamides bearing the piperidine nucleus with activity against cholinesterase enzymes underscores the potential of these compounds in treating neurodegenerative diseases (Khalid, 2012).
Material Science and Other Applications
- Lanthanide Complexes: The formation of mononuclear lanthanide complexes containing sulfonylamidophosphate type ligands suggests applications in materials science, particularly in creating materials with unique magnetic properties (Prytula-Kurkunova et al., 2019).
- MRI Contrast Agents: Studies on Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity indicate the potential use of such compounds in developing advanced MRI contrast agents (Uzal-Varela et al., 2020).
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-7-5-11-21(15-17)29(25,26)23-19-13-12-18-8-6-14-24(22(18)16-19)30(27,28)20-9-3-2-4-10-20/h2-5,7,9-13,15-16,23H,6,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTUTESODBTJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)
![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
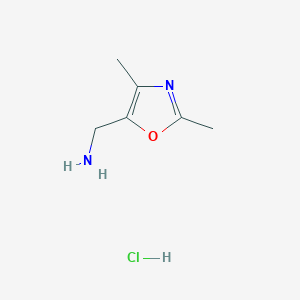
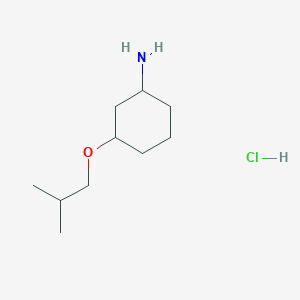
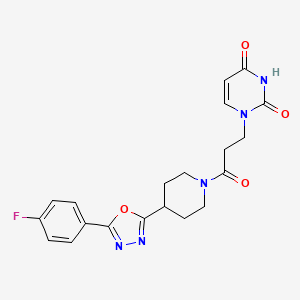
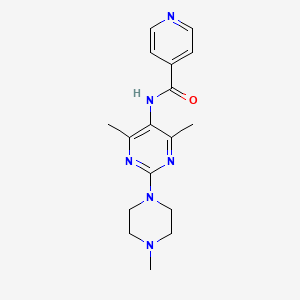
![7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2747720.png)

![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)
